1-(4-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Description
1-(4-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.341. The purity is usually 95%.
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Scientific Research Applications
Novel Urea and Bis-urea Derivatives with Antiproliferative Screening
A study by Perković et al. (2016) discusses the synthesis and biological evaluation of novel compounds, including urea and bis-urea derivatives, with hydroxyphenyl or halogenphenyl substituents. These compounds exhibit moderate to strong antiproliferative effects against various cancer cell lines, highlighting their potential as lead compounds in the development of new cancer therapies. The study specifically notes the synthesis of these compounds using benzotriazole as a synthon and their evaluation across several cancer cell lines, demonstrating the significance of urea derivatives in cancer research (Perković et al., 2016).
Biginelli-type Synthesis of Dihydropyrimidin-2(1H)-ones
Kolosov et al. (2015) explored a novel synthetic methodology involving the Biginelli reaction for producing dihydropyrimidin-2(1H)-ones, showcasing the versatility of urea derivatives in facilitating the synthesis of heterocyclic compounds. This method highlights the utility of urea derivatives in constructing complex molecular structures, which are crucial in the development of pharmaceuticals and other biologically active compounds (Kolosov et al., 2015).
Isoquinoline and Quinazoline Urea Analogues as Adenosine A(3) Receptor Antagonists
The research by van Muijlwijk-Koezen et al. (2000) on isoquinoline and quinazoline urea derivatives as human adenosine A(3) receptor antagonists reveals the potential therapeutic applications of these compounds in treating various disorders associated with adenosine receptors, such as inflammation and cancer. This study underscores the importance of urea derivatives in the design of receptor-specific drugs (van Muijlwijk-Koezen et al., 2000).
Tetrahydropyrimidine-5-carboxylates as Enzyme Inhibitors
Sujayev et al. (2016) synthesized tetrahydropyrimidine-5-carboxylates to investigate their metal chelating effects and inhibition profiles against key enzymes such as acetylcholinesterase and carbonic anhydrase. This research demonstrates the broad application of urea derivatives in developing enzyme inhibitors, which are crucial for treating diseases like Alzheimer's and glaucoma (Sujayev et al., 2016).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-14-6-3-12(4-7-14)18-17(22)19-13-5-8-15-11(10-13)2-9-16(21)20-15/h3-8,10H,2,9H2,1H3,(H,20,21)(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVWCBUMWBJHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.